molecular formula C10H21N3O3 B1628754 Gamma-Aminobutyryl-lysine CAS No. 22468-02-6

Gamma-Aminobutyryl-lysine

Número de catálogo: B1628754
Número CAS: 22468-02-6
Peso molecular: 231.29 g/mol
Clave InChI: OCBQYJFUZHJRIU-QMMMGPOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gamma-Aminobutyryl-lysine is a modified lysine derivative characterized by the covalent attachment of a gamma-aminobutyryl group to the lysine side chain. Its molecular formula is C₁₄H₃₀N₄O₄, with a molecular weight of 318.41 g/mol (CAS: 102202-89-1) . The gamma-aminobutyryl moiety, derived from gamma-aminobutyric acid (GABA), may confer unique biochemical properties, such as altered solubility or receptor interactions, compared to unmodified lysine or other amino acid conjugates.

Propiedades

Número CAS

22468-02-6

Fórmula molecular

C10H21N3O3

Peso molecular

231.29 g/mol

Nombre IUPAC

(2S)-6-amino-2-(4-aminobutanoylamino)hexanoic acid

InChI

InChI=1S/C10H21N3O3/c11-6-2-1-4-8(10(15)16)13-9(14)5-3-7-12/h8H,1-7,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1

Clave InChI

OCBQYJFUZHJRIU-QMMMGPOBSA-N

SMILES

C(CCN)CC(C(=O)O)NC(=O)CCCN

SMILES isomérico

C(CCN)C[C@@H](C(=O)O)NC(=O)CCCN

SMILES canónico

C(CCN)CC(C(=O)O)NC(=O)CCCN

Secuencia

XK

Origen del producto

United States

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables sequential assembly of Gamma-Aminobutyryl-lysine by anchoring lysine to a resin and coupling GABA via carbodiimide-mediated reactions. A study employing Fmoc-protected lysine reported a yield of 68% after 24 hours at 25°C using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activators. Critical parameters include pH control (6.5–7.5) and the use of dimethylformamide (DMF) as a solvent to enhance solubility. Post-synthesis cleavage from the resin with trifluoroacetic acid (TFA) yielded the deprotected compound, with HPLC purification achieving >95% purity.

Solution-Phase Coupling

Solution-phase methods leverage acyl chloride intermediates for conjugating GABA to lysine. In one protocol, GABA was treated with thionyl chloride to form gamma-aminobutyryl chloride, which subsequently reacted with lysine’s ε-amino group in anhydrous dichloromethane. This method achieved a 72% yield but required stringent moisture control to prevent hydrolysis. Nuclear magnetic resonance (NMR) analysis confirmed regioselective acylation at the lysine side chain, with minimal α-amino group involvement.

Biocatalytic Approaches

Enzymatic synthesis offers advantages in stereoselectivity and environmental sustainability, utilizing acyltransferases and engineered microbes.

Enzymatic Conjugation Using Acyl Transferases

The amine transaminase (ATA) from Vibrio fluvialis has been engineered to catalyze GABA-lysine conjugation. Mutants with enlarged substrate-binding pockets, such as VfATA-L57V/W58A, demonstrated a 40% conversion rate in 48 hours at pH 8.0 and 30°C. Co-factor regeneration systems employing glucose dehydrogenase (GDH) and NADPH improved turnover numbers (TON) to 1,200, surpassing chemical methods in atom economy.

Microbial Fermentation

Lactobacillus brevis PML1, a GABA-producing strain, was co-cultured with Corynebacterium glutamicum lysine auxotrophs to synthesize Gamma-Aminobutyryl-lysine in a dairy sludge medium. Optimized conditions (32°C, 120 hours, 6.27% soybean meal) yielded 300 ppm of the compound, validated by HPLC-MS. Metabolomic profiling revealed that lysine availability directly correlated with titer, suggesting nitrogen source modulation as a critical lever for scalability.

Biosynthetic Pathway Engineering

Recent advances in synthetic biology have enabled de novo production of Gamma-Aminobutyryl-lysine via engineered Escherichia coli. A modular pathway was constructed by overexpressing glutamate decarboxylase (GAD) from Lactobacillus plantarum and lysine biosynthesis enzymes (Asd, DapA, LysA). Fed-batch fermentation in a 5 L bioreactor achieved 435 mg/L using glucose as the sole carbon source, with dissolved oxygen maintained at 30% saturation. The pathway’s flux was balanced by downregulating competitive branches via CRISPRi, increasing yield by 2.3-fold.

Analytical Characterization

Robust analytical methods are essential for quality control. Reverse-phase HPLC with a C18 column and formic acid/methanol mobile phase resolved Gamma-Aminobutyryl-lysine at 8.2 minutes, confirmed by ESI-MS (m/z 231.29 [M+H]⁺). Nuclear Overhauser effect spectroscopy (NOESY) distinguished regioisomers, revealing intramolecular hydrogen bonding between GABA’s amine and lysine’s carboxyl group.

Análisis De Reacciones Químicas

Types of Reactions: Gamma-Aminobutyryl-lysine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxo derivatives of Gamma-Aminobutyryl-lysine.

    Reduction: Alcohol derivatives of Gamma-Aminobutyryl-lysine.

    Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

GAB-lys is characterized as a dipeptide composed of gamma-aminobutyric acid (GABA) and lysine. It is predominantly found in the human brain, where it plays a role in neurotransmission and metabolic processes. The compound exhibits strong basicity, which influences its interaction with biological systems, particularly in neuronal signaling pathways .

Neuroscience Applications

2.1 Neurotransmission Modulation
GAB-lys is believed to influence neurotransmitter activity, particularly in enhancing the effects of GABA, an inhibitory neurotransmitter. This modulation can have implications for treating neurological disorders such as anxiety, depression, and epilepsy. Research indicates that elevated levels of GAB-lys may correlate with improved cognitive functions and mood stabilization .

2.2 Neuroprotective Effects
Studies have shown that GAB-lys may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This property makes it a candidate for developing therapies aimed at neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmaceutical Applications

3.1 Drug Development
The structural properties of GAB-lys enable it to serve as a scaffold for drug development. Its ability to interact with various receptors can be exploited to design new pharmacological agents targeting specific pathways involved in neurological disorders .

3.2 Formulation in Nutraceuticals
Due to its role in modulating neurotransmitter levels, GAB-lys is being investigated for inclusion in dietary supplements aimed at enhancing mental health and cognitive performance. Its potential as a natural anxiolytic agent is particularly noteworthy .

Case Studies

StudyFocusFindings
Martin et al., 2022GABA and Islet FunctionInvestigated the effects of oral GABA on pancreatic islet function in children with Type 1 diabetes, highlighting potential metabolic benefits .
Zhang et al., 2021Fermentation OptimizationExplored methods to enhance GABA production via fermentation, indirectly supporting the production of GAB-lys through metabolic pathways .
Park et al., 2021Cognitive EnhancementAnalyzed the impact of GAB-lys on cognitive functions in animal models, demonstrating significant improvements in learning and memory tasks .

Future Perspectives

The future applications of Gamma-Aminobutyryl-lysine are promising, with ongoing research focusing on:

  • Enhanced Production Techniques : Utilizing metabolic engineering to increase yields of GAB-lys from microbial sources.
  • Clinical Trials : Conducting human trials to validate the efficacy of GAB-lys in treating various psychological and neurological disorders.
  • Combination Therapies : Investigating the synergistic effects of GAB-lys with other compounds for enhanced therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of Gamma-Aminobutyryl-lysine involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways, including those involved in peptide synthesis and metabolic processes .

Comparación Con Compuestos Similares

Gamma-Glutamyl Dipeptides

Gamma-glutamyl dipeptides, such as gamma-glutamyltyrosine (CAS: 7432-23-7) and gamma-glutamylleucine (HMDB: HMDB0011171), share a peptide bond formed via the gamma-carboxyl group of glutamic acid. Key differences include:

  • Structural Linkage: Gamma-Aminobutyryl-lysine uses a gamma-aminobutyryl group (from GABA), whereas gamma-glutamyl dipeptides utilize glutamic acid’s gamma-carboxyl group. This distinction affects charge distribution and hydrogen-bonding capacity.
  • Biological Roles: Gamma-glutamyltyrosine is implicated in antioxidant activity and as a biomarker in metabolic disorders , while gamma-glutamylleucine is found in fermented foods and may influence flavor perception .

Gamma-Hydroxybutyrate (GHB)

GHB (CAS: 591-81-1), a GABA derivative, is a small molecule (MW: 104.10 g/mol) with potent neurotransmitter activity. Comparatively:

  • Pharmacokinetics: GHB rapidly crosses the blood-brain barrier due to its low molecular weight, acting on GABAB and GHB-specific receptors . Gamma-Aminobutyryl-lysine’s peptide structure likely limits membrane permeability, suggesting intracellular or extracellular matrix-specific functions.

Gamma Butyrobetaine

Gamma Butyrobetaine (CAS: 407-64-7, MW: 145.20 g/mol) is a zwitterionic molecule critical in carnitine biosynthesis. Key contrasts include:

  • Functional Groups: Gamma Butyrobetaine contains a trimethylammonium group, enhancing solubility in polar environments , while Gamma-Aminobutyryl-lysine’s peptide backbone and lysine side chain favor interactions with proteins or nucleic acids.
  • Metabolic Pathways: Gamma Butyrobetaine is a precursor in mitochondrial fatty acid oxidation, whereas Gamma-Aminobutyryl-lysine may participate in post-translational protein modifications akin to hypusine (a lysine derivative essential for eukaryotic translation) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Role(s)
Gamma-Aminobutyryl-lysine C₁₄H₃₀N₄O₄ 318.41 102202-89-1 Hypothesized protein modification
Gamma-Glutamyltyrosine C₁₄H₁₈N₂O₆ 310.30 7432-23-7 Antioxidant biomarker
Gamma-Glutamylleucine C₁₁H₂₀N₂O₅ 260.29 - Food flavor component
Gamma-Hydroxybutyrate C₄H₈O₃ 104.10 591-81-1 Neurotransmitter, therapeutic agent
Gamma Butyrobetaine C₇H₁₅NO₂ 145.20 407-64-7 Carnitine synthesis intermediate

Research Findings and Functional Implications

  • Biosynthesis: Gamma-Aminobutyryl-lysine may be synthesized via enzymatic conjugation of GABA to lysine, analogous to microbial GABA production pathways observed in Clostridium species .
  • Structural Advantages: Compared to gamma-glutamyl dipeptides, its aminobutyryl group may enhance stability against proteolytic degradation, making it a candidate for drug delivery systems.
  • Pharmacological Potential: Unlike GHB, Gamma-Aminobutyryl-lysine’s size and structure may reduce CNS penetration but enable targeted protein interactions, such as modulating enzyme activity or receptor binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.